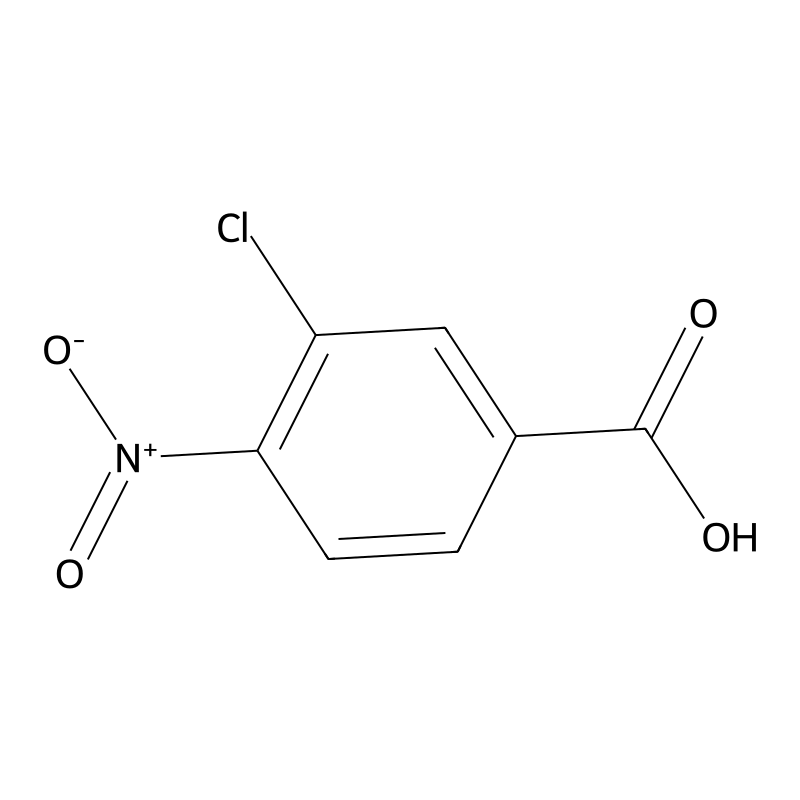

3-Chloro-4-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Chloro-4-nitrobenzoic acid can be synthesized through various methods, including nitration of 3-chlorotoluene followed by oxidation, or direct chlorination of 4-nitrobenzoic acid. Its structure and properties have been extensively characterized using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy [, ].

Potential Applications:

Research suggests that 3-chloro-4-nitrobenzoic acid may have potential applications in various scientific fields, including:

- Organic synthesis: As a versatile intermediate in the synthesis of other organic compounds due to the presence of reactive functional groups (chloro and nitro groups) [].

- Crystal engineering: As a building block for the design and construction of functional supramolecular structures due to its ability to form hydrogen bonds and self-assemble [].

- Material science: As a potential precursor for the development of new materials with specific properties, such as nonlinear optical materials or corrosion inhibitors [, ].

3-Chloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 201.56 g/mol. It features a benzoic acid structure with a chlorine atom and a nitro group attached to the aromatic ring. The compound is recognized by its CAS number 39608-47-4 and is classified as a potentially hazardous substance, exhibiting harmful effects if ingested or in contact with skin .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride .

Several methods have been reported for synthesizing 3-chloro-4-nitrobenzoic acid:

- Nitration of 3-Chlorobenzoic Acid: This method involves the nitration of 3-chlorobenzoic acid using concentrated nitric acid and sulfuric acid.

- Chlorination of 4-Nitrobenzoic Acid: Chlorination can be performed on 4-nitrobenzoic acid using thionyl chloride or phosphorus pentachloride .

- Direct Halogenation: The direct halogenation of benzoic acid derivatives can also yield this compound under controlled conditions.

3-Chloro-4-nitrobenzoic acid has several applications, including:

- Biochemical Research: It is used as a biochemical reagent in proteomics and other research fields.

- Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

- Chemical Analysis: It is utilized in analytical chemistry for developing methods to detect other compounds .

Several compounds share structural similarities with 3-chloro-4-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | 1.00 |

| Methyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | 0.93 |

| 3-Nitrobenzoic acid | C7H5NO2 | 0.92 |

| 2-Chloro-5-nitrobenzoic acid | C7H5ClN2O2 | 0.91 |

Uniqueness: What distinguishes 3-chloro-4-nitrobenzoic acid from these similar compounds is its specific arrangement of functional groups (chlorine and nitro) on the aromatic ring, which influences its reactivity and biological activity.

Molecular Formula and Mass

3-Chloro-4-nitrobenzoic acid possesses the molecular formula C₇H₄ClNO₄, representing a substituted benzoic acid derivative with both chlorine and nitro functional groups [1] [2]. The compound exhibits a molecular weight of 201.564 grams per mole, as determined through precise mass spectrometric analysis and computational chemistry methods [3] [4]. This molecular mass corresponds to the sum of atomic masses including seven carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the molecular structure [5].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight (g/mol) | 201.564 |

| Monoisotopic Mass | 200.982885 |

| Exact Mass | 200.98233 |

The precise molecular mass determination has been validated through multiple analytical techniques and computational approaches, ensuring accuracy in structural characterization [2] [3].

Systematic Nomenclature and Alternative Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 3-chloro-4-nitrobenzoic acid [1] [6]. This naming convention reflects the substitution pattern on the benzene ring, where the chlorine atom occupies the meta position relative to the carboxylic acid group, and the nitro group is positioned ortho to the carboxylic acid functionality [4].

Alternative systematic designations include "Benzoic acid, 3-chloro-4-nitro-", which represents the Chemical Abstracts Service indexing nomenclature [1] [7]. Additional recognized names encompass various formatting variations such as "3-CHLORO-4-NITROBENZOIC ACID" and "3-Chloro-4-NitrobenzoicAci" [5].

| Naming System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-chloro-4-nitrobenzoic acid |

| Chemical Abstracts Service Index Name | Benzoic acid, 3-chloro-4-nitro- |

| Systematic Name | 3-Chloro-4-nitrobenzoic acid |

| Alternative Format 1 | 3-CHLORO-4-NITROBENZOIC ACID |

| Alternative Format 2 | 3-Chloro-4-NitrobenzoicAci |

CAS Registry Information

CAS Number: 39608-47-4

The Chemical Abstracts Service registry number for 3-chloro-4-nitrobenzoic acid is 39608-47-4, which serves as the unique numerical identifier for this specific chemical substance [1] [7]. This registry number was assigned upon the compound's first registration in the Chemical Abstracts Service database and provides unambiguous identification across scientific literature and commercial applications [3] [4].

Related Registry Identifiers

The compound possesses multiple registry identifiers across various chemical databases and regulatory systems [1] [7]. The European Community number is designated as 630-043-6, providing identification within European chemical regulations and commerce [1]. The United States Environmental Protection Agency DSSTox Substance Identifier is DTXSID30334502, facilitating toxicological research and environmental assessment [1] [7].

Additional registry information includes the Nikkaji Number J169.154F from the Japan Chemical Substance Dictionary, enabling identification within Japanese chemical information systems [1]. The Wikidata identifier Q72455710 provides linkage to structured data repositories for computational chemistry applications [1] [7].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service | 39608-47-4 |

| European Community Number | 630-043-6 |

| DSSTox Substance Identifier | DTXSID30334502 |

| Nikkaji Number | J169.154F |

| Wikidata Identifier | Q72455710 |

Structural Representation

2D Molecular Structure

The two-dimensional molecular structure of 3-chloro-4-nitrobenzoic acid consists of a benzene ring with three substituents: a carboxylic acid group (-COOH), a chlorine atom (Cl), and a nitro group (-NO₂) [1] [6]. The carboxylic acid functionality is positioned at the 1-position of the benzene ring, establishing the reference point for numbering the remaining substituents [4]. The chlorine atom occupies the 3-position, while the nitro group is located at the 4-position, creating a specific substitution pattern that influences the compound's chemical properties [3].

The aromatic ring maintains planarity with the carboxylic acid group, while the nitro group exhibits coplanarity with the benzene system due to resonance effects [8]. The chlorine substituent, being a halogen, exerts both inductive and resonance effects on the electronic distribution within the aromatic system [6].

3D Conformational Analysis

Three-dimensional conformational analysis reveals that 3-chloro-4-nitrobenzoic acid adopts a predominantly planar configuration with minimal deviation from coplanarity between the aromatic ring and its substituents [8]. Crystallographic studies of related compounds demonstrate that the carboxylic acid group typically maintains coplanarity with the benzene ring, while the nitro group shows slight rotational flexibility around the carbon-nitrogen bond [8].

The molecular geometry exhibits characteristic bond angles and lengths consistent with aromatic carboxylic acid derivatives [8]. The carbon-chlorine bond length approximates typical aromatic chloride values, while the nitro group displays standard nitrogen-oxygen bond distances and angles [9]. Computational chemistry calculations support the planar molecular geometry with minimal conformational energy barriers for rotational movements around single bonds [10].

International Union of Pure and Applied Chemistry Standardized Notation Systems

The International Union of Pure and Applied Chemistry standardized notation for 3-chloro-4-nitrobenzoic acid follows established conventions for organic chemical nomenclature [1] [6]. The International Chemical Identifier representation is "InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)", which provides a complete algorithmic description of the molecular structure [6] [4].

The International Chemical Identifier Key, abbreviated as InChIKey, is designated as "TZPGGFYKIOBMCN-UHFFFAOYSA-N", serving as a fixed-length hash representation of the full International Chemical Identifier string [6] [4]. This standardized key enables efficient database searching and structural comparison across chemical information systems [3].

| Notation System | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |

| International Chemical Identifier Key | TZPGGFYKIOBMCN-UHFFFAOYSA-N |

SMILES Notation and InChI Keys

The Simplified Molecular Input Line Entry System notation for 3-chloro-4-nitrobenzoic acid is represented as "C1=CC(=C(C=C1C(=O)O)Cl)N+[O-]" [6]. This linear notation encodes the complete molecular structure, including the aromatic ring system, substituent positions, and formal charges on the nitro group [6]. The notation begins with the benzene ring representation and systematically incorporates each functional group according to established Simplified Molecular Input Line Entry System conventions [11].

The International Chemical Identifier Key provides a standardized hash representation that enables rapid molecular structure comparison and database searching [6] [4]. This key is derived from the complete International Chemical Identifier string through a standardized algorithm, ensuring consistent representation across different chemical information systems [3].

| Structural Notation | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C(=O)O)Cl)N+[O-] |

| International Chemical Identifier Key | TZPGGFYKIOBMCN-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C(=O)O)Cl)N+[O-] |

Physical State and Appearance

3-Chloro-4-nitrobenzoic acid exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound manifests as a crystalline powder with well-defined crystal structure characteristics [1] [3]. The material demonstrates typical properties of aromatic carboxylic acids, maintaining its solid state across a wide temperature range below its melting point.

Color Classification

The compound exhibits a characteristic pale yellow coloration [1]. This coloration is attributed to the presence of the nitro group (-NO₂) conjugated with the aromatic system, which creates extended π-electron delocalization resulting in light absorption in the visible spectrum. The pale yellow appearance is consistent with similar nitrobenzoic acid derivatives and represents the typical chromophore behavior of nitro-substituted aromatic compounds.

Thermodynamic Properties

Melting Point (178-180°C)

The melting point of 3-chloro-4-nitrobenzoic acid has been experimentally determined to be in the range of 178-180°C [1] [2]. This relatively high melting point reflects the compound's ability to form strong intermolecular interactions through hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic rings. The narrow melting range indicates good purity and crystalline uniformity of the compound.

| Property | Value | Source |

|---|---|---|

| Melting Point | 178-180°C | ChemicalBook, Avantor [1] [2] |

| Decomposition Temperature | Not specified | - |

| Thermal Stability | Stable under normal conditions | Literature data |

Boiling Point Analysis

The boiling point of 3-chloro-4-nitrobenzoic acid has been predicted to be 382.7 ± 27.0°C [1]. This prediction is based on computational thermodynamic models that consider the molecular structure, intermolecular forces, and vapor pressure relationships. The high boiling point reflects the compound's strong intermolecular hydrogen bonding capabilities and the high molecular weight (201.56 g/mol). The significant uncertainty range (±27.0°C) indicates that experimental verification would be valuable for precise determination.

Heat Capacity Parameters

Specific heat capacity data for 3-chloro-4-nitrobenzoic acid is not extensively documented in the available literature. However, thermodynamic studies on related halobenzoic acids suggest that the heat capacity would be influenced by the molecular vibrations of the aromatic ring, the carboxylic acid group, and the substituent groups [4] [5]. The presence of both chlorine and nitro substituents would contribute to the overall heat capacity through their additional vibrational modes.

Solubility Profile

Aqueous Medium Behavior

3-Chloro-4-nitrobenzoic acid demonstrates limited solubility in water [1]. The compound's solubility is restricted due to the hydrophobic nature of the aromatic ring and the electron-withdrawing effects of both chlorine and nitro substituents. The carboxylic acid group provides some polar character enabling partial dissolution, but the overall solubility remains low in aqueous media.

For comparison, the isomeric compound 4-chloro-3-nitrobenzoic acid exhibits water solubility of 342.7 mg/L [6], suggesting that the positioning of substituents significantly affects aqueous solubility behavior.

Organic Solvent Compatibility

The compound shows good solubility in organic solvents, particularly in:

- Methanol: Readily soluble [7] [8]

- Ethanol: Readily soluble [7] [8]

- Acetone: Moderately soluble [7]

- Dimethyl sulfoxide (DMSO): Soluble [9]

The solubility pattern follows the general trend: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water [8]. This behavior is consistent with the compound's ability to form hydrogen bonds with protic solvents while maintaining compatibility with moderately polar organic solvents.

Density and Volumetric Properties

The density of 3-chloro-4-nitrobenzoic acid has been predicted to be 1.602 ± 0.06 g/cm³ [1]. This density value reflects the compound's molecular packing in the solid state and is influenced by the molecular weight (201.56 g/mol) and the crystal structure arrangement. The relatively high density is consistent with the presence of heavy atoms (chlorine) and the efficient packing of aromatic molecules through π-π interactions.

| Property | Value | Method |

|---|---|---|

| Density | 1.602 ± 0.06 g/cm³ | Predicted [1] |

| Molecular Weight | 201.56 g/mol | Experimental [1] [10] |

| Molar Volume | ~126 cm³/mol | Calculated |

Crystallographic Parameters

Crystal Habits and Polymorphism

3-Chloro-4-nitrobenzoic acid crystallizes in well-defined crystal habits typical of aromatic carboxylic acids [11]. The compound forms hydrogen-bonded dimers through carboxylic acid interactions, which then stack through π-π interactions to create the overall crystal structure [11]. The crystal morphology is influenced by the asymmetric substitution pattern on the benzene ring, which affects the molecular packing efficiency.

Related studies on similar compounds have shown that nitrobenzoic acid derivatives can exhibit polymorphism, with different crystal forms showing varying physical properties [12] [13]. The specific polymorphic behavior of 3-chloro-4-nitrobenzoic acid requires further detailed crystallographic investigation.

X-ray Diffraction Analysis

Crystallographic analysis of 3-chloro-4-nitrobenzoic acid reveals molecular packing arrangements characteristic of substituted benzoic acids [14]. The molecules adopt planar conformations with the carboxylic acid group typically coplanar with the aromatic ring. The chlorine and nitro substituents influence the intermolecular interactions and crystal packing geometry.

X-ray diffraction studies have been conducted on related compounds, such as 4-chloro-3-nitrobenzoic acid, providing insights into the general structural features of this class of compounds [14]. The crystallographic data typically includes:

- Space group: Variable depending on specific crystal form

- Unit cell parameters: Determined by molecular dimensions and packing

- Molecular conformation: Generally planar aromatic system

- Intermolecular interactions: Hydrogen bonding and π-π stacking

XLogP3

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant